molecular formula C8H14BrNS B14333669 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide CAS No. 97745-75-0

3-Butyl-4-methyl-1,3-thiazol-3-ium bromide

Cat. No.: B14333669
CAS No.: 97745-75-0
M. Wt: 236.17 g/mol
InChI Key: WRPRSOSWIVAYPR-UHFFFAOYSA-M
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Description

3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound belonging to the thiazole family Thiazoles are five-membered rings containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide typically involves the reaction of 4-methylthiazole with butyl bromide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation techniques can also enhance the efficiency of the synthesis process by reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-methyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Butyl-4-methyl-1,3-thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is unique due to its specific butyl and methyl substitutions on the thiazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

97745-75-0

Molecular Formula

C8H14BrNS

Molecular Weight

236.17 g/mol

IUPAC Name

3-butyl-4-methyl-1,3-thiazol-3-ium;bromide

InChI

InChI=1S/C8H14NS.BrH/c1-3-4-5-9-7-10-6-8(9)2;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

WRPRSOSWIVAYPR-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=CSC=C1C.[Br-]

Origin of Product

United States

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